2-Methyl-2-(3-nitropropyl)-1,3-dioxolane
Description
Structure
3D Structure
Properties
CAS No. |
19639-74-8 |
|---|---|
Molecular Formula |
C7H13NO4 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-methyl-2-(3-nitropropyl)-1,3-dioxolane |
InChI |
InChI=1S/C7H13NO4/c1-7(11-5-6-12-7)3-2-4-8(9)10/h2-6H2,1H3 |
InChI Key |
FTOVOZNFEBTZNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)CCC[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 2 3 Nitropropyl 1,3 Dioxolane
Tandem Reaction Sequences and Multi-Component Approaches
Tandem, or cascade, reactions offer an elegant and efficient approach to the synthesis of complex molecules from simpler starting materials in a single pot. This strategy is particularly advantageous for the synthesis of 2-Methyl-2-(3-nitropropyl)-1,3-dioxolane as it can potentially combine the formation of the carbon-carbon bond and the dioxolane ring in a seamless process.
Michael Addition Followed by Acetalization
A prominent tandem strategy for the synthesis of this compound involves an initial Michael addition of a nitroalkane to an α,β-unsaturated ketone, followed by an in-situ acetalization of the resulting ketone. This approach builds the carbon skeleton and introduces the nitro functionality, which is then followed by the protection of the ketone as a dioxolane.
The mechanism of this cascade reaction typically begins with the base-catalyzed deprotonation of a nitroalkane, such as nitromethane, to form a resonance-stabilized carbanion. This nucleophile then undergoes a 1,4-conjugate addition (Michael addition) to an α,β-unsaturated ketone, for instance, methyl vinyl ketone. This step forms a γ-nitroketone intermediate, 5-nitropentan-2-one.
Following the Michael addition, the reaction mixture, which is typically acidic or contains an acid catalyst, promotes the acetalization of the newly formed ketone. The carbonyl oxygen of the γ-nitroketone is protonated, activating the carbonyl carbon towards nucleophilic attack by a diol, such as ethylene (B1197577) glycol. A hemiacetal intermediate is formed, which, after protonation of the hydroxyl group and subsequent loss of water, undergoes a second nucleophilic attack from the remaining hydroxyl group of the ethylene glycol to form the stable five-membered dioxolane ring.
To enhance the efficiency and selectivity of the tandem Michael addition-acetalization reaction, heterogeneous catalysts possessing both acidic and basic sites have been explored. One such catalytic system is Ti4+-exchanged montmorillonite (B579905)/hydrotalcite (Ti4+-mont/HT). The basic sites of the hydrotalcite can facilitate the initial Michael addition by promoting the formation of the nitroalkane carbanion. Subsequently, the Lewis acidic sites, provided by the Ti4+ cations exchanged onto the montmorillonite clay, can catalyze the acetalization of the intermediate γ-nitroketone with a diol like ethylene glycol. The use of such solid catalysts simplifies the purification process as they can be easily removed by filtration, and they offer the potential for recyclability, aligning with the principles of green chemistry.
One-Pot Synthetic Strategies
One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, saving time, reagents, and minimizing waste. The synthesis of this compound is amenable to a one-pot approach where the Michael addition of a nitroalkane to an α,β-unsaturated ketone and the subsequent acetalization occur in the same reaction vessel without isolation of the intermediate. This can be achieved by carefully controlling the reaction conditions, such as the sequential addition of reagents and catalysts. For example, a base can be used to catalyze the initial Michael addition, and upon its completion, an acid catalyst and a diol can be added to facilitate the acetalization.
Acetalization and Ketalization Routes from Precursor Carbonyl Compounds
An alternative to tandem reactions is the synthesis of this compound from a pre-formed carbonyl precursor that already contains the required carbon skeleton and nitro group. This method focuses solely on the protection of the carbonyl group as a dioxolane.
Conversion of 5-Nitropentan-2-one Derivatives
The direct acetalization of 5-nitropentan-2-one with ethylene glycol in the presence of an acid catalyst is a straightforward method for the synthesis of this compound. This reaction follows the standard mechanism for acetal (B89532) formation. The carbonyl oxygen of 5-nitropentan-2-one is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Ethylene glycol then acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiacetal intermediate. Subsequent protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule, generates a resonance-stabilized carbocation. The intramolecular attack of the remaining hydroxyl group of the ethylene glycol moiety on this carbocation, followed by deprotonation, yields the final product, this compound. The efficiency of this conversion is often improved by removing the water formed during the reaction, for example, by using a Dean-Stark apparatus.
Below is a table summarizing the synthetic approaches:
| Methodology | Starting Materials | Key Intermediates | Catalyst Type | Advantages |
| Michael Addition followed by Acetalization | Nitromethane, Methyl vinyl ketone, Ethylene glycol | 5-Nitropentan-2-one | Base, then Acid (or Bifunctional) | Tandem, one-pot potential, high atom economy |
| Acetalization of Precursor | 5-Nitropentan-2-one, Ethylene glycol | Hemiacetal | Acid | Straightforward, high yield for a single step |
Optimization of Reaction Conditions and Catalyst Selection
Role of Acid Catalysts and Ethylene Glycol
The pivotal role of the acid catalyst is to protonate the carbonyl oxygen of 5-nitro-2-pentanone (B1587122), thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the hydroxyl groups of ethylene glycol. organic-chemistry.org A variety of Brønsted and Lewis acids can be employed for this purpose. organic-chemistry.org Common choices include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and various Lewis acids. organic-chemistry.org The selection of the catalyst can influence reaction rates and yields, particularly in the presence of the nitro functional group, which can be sensitive to certain acidic conditions.
Ethylene glycol serves as the diol component, forming the five-membered 1,3-dioxolane (B20135) ring. The reaction is an equilibrium process, and to drive it towards the formation of the desired ketal, the removal of water is crucial. organic-chemistry.org This is often accomplished by azeotropic distillation using a Dean-Stark apparatus or by the inclusion of a dehydrating agent.
The optimization of this reaction involves a careful balance of catalyst loading, temperature, and reaction time to maximize the yield of this compound while minimizing potential side reactions. The table below illustrates typical conditions for the ketalization of ketones, which can be adapted for 5-nitro-2-pentanone.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| p-Toluenesulfonic acid | Toluene | Reflux | 4-8 | >90 |
| Amberlyst-15 | Dichloromethane | Room Temp | 6-12 | 85-95 |
| Bismuth(III) triflate | Acetonitrile (B52724) | Room Temp | 1-3 | >90 |
Nitroalkane Functionalization and Derivatives
The synthesis of the precursor, 5-nitro-2-pentanone, is a critical step that relies on the functionalization of nitroalkanes to form new carbon-carbon bonds.
Strategies for Carbon-Carbon Bond Formation
A primary and highly effective method for constructing the carbon backbone of 5-nitro-2-pentanone is the Henry reaction (also known as the nitroaldol reaction). wikipedia.org This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. wikipedia.org In a potential synthetic route to 5-nitro-2-pentanone, nitroethane could be reacted with acrolein. This would be a conjugate addition (a Michael-type reaction) followed by a proton transfer to yield the desired carbon skeleton.
The general mechanism of the Henry reaction begins with the deprotonation of the nitroalkane at the α-carbon by a base, forming a nucleophilic nitronate anion. wikipedia.org This anion then attacks the carbonyl carbon of the aldehyde or ketone, leading to the formation of a β-nitro alkoxide, which is subsequently protonated to give the β-nitro alcohol. wikipedia.org For the synthesis of 5-nitro-2-pentanone, a subsequent oxidation of the initially formed alcohol would be necessary.
Various bases can be employed to catalyze the Henry reaction, ranging from inorganic bases like sodium hydroxide (B78521) to organic bases such as triethylamine (B128534) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The choice of base and reaction conditions can influence the yield and selectivity of the reaction.
Asymmetric Approaches to Chiral Analogues
The synthesis of chiral analogues of this compound can be achieved through asymmetric synthesis, introducing chirality at the C2 position of the dioxolane ring or at a carbon within the nitropropyl side chain.
One key strategy is the use of an enantioselective Henry reaction to create a chiral center in the nitro-containing precursor. buchler-gmbh.comacs.orgmdpi.com This can be accomplished by employing a chiral catalyst, such as a chiral metal complex or an organocatalyst, which directs the approach of the nitronate to the carbonyl compound in a stereoselective manner. buchler-gmbh.comacs.orgmdpi.com For instance, chiral copper-bis(oxazoline) complexes have been shown to be effective catalysts for the asymmetric Henry reaction, yielding β-nitro alcohols with high enantiomeric excess. acs.org Cinchona alkaloids and their derivatives are also widely used as organocatalysts for this transformation. buchler-gmbh.com
The following table summarizes some chiral catalysts used in asymmetric Henry reactions and their typical performance.
| Catalyst Type | Example Catalyst | Substrate | Enantiomeric Excess (ee) |
| Chiral Metal Complex | Copper(I)-Bis(sulfonamide)-Diamine Ligand | Aldehydes | Up to 98% |
| Organocast | Cinchona Alkaloid Derivative | Aldehydes and Ketones | Up to 99% |
| Chiral N,N'-Dioxide-Copper(I) | (S)-PIPO-N,N'-Dioxide-Cu(I) | α-Ketoesters | Up to 99% |
Alternatively, asymmetric ketalization of a prochiral ketone precursor could be employed to generate a chiral dioxolane. This can be achieved using a chiral Brønsted acid or a chiral Lewis acid catalyst in the reaction with ethylene glycol. While less common than asymmetric additions to the carbonyl group, this method offers a direct route to chiral ketals.
Chemical Reactivity and Transformation Pathways of 2 Methyl 2 3 Nitropropyl 1,3 Dioxolane
Transformations Involving the Nitro Group
The aliphatic nitro group in 2-Methyl-2-(3-nitropropyl)-1,3-dioxolane is a versatile functional handle that can be converted into a variety of other nitrogen-containing groups, most notably amines. Furthermore, the carbon atom alpha to the nitro group exhibits acidic properties, enabling a range of derivatization and functionalization reactions.
Reductions to Amines and Other Nitrogen-Containing Functionalities
The reduction of the nitro group to a primary amine is a fundamental transformation. This can be achieved through various methods, with catalytic hydrogenation being one of the most common and efficient. Reagents such as palladium on carbon (Pd/C), Raney nickel, and platinum(IV) oxide are effective for this conversion. commonorganicchemistry.com Metal hydrides, like lithium aluminum hydride (LiAlH4), are also capable of reducing aliphatic nitro compounds to amines. nih.gov Additionally, reduction using metals in acidic media, such as iron in acetic acid or zinc in the presence of an acid, provides a milder alternative. commonorganicchemistry.comwikipedia.org
Under specific conditions, the reduction can be controlled to yield intermediate products like hydroxylamines or oximes. For instance, reduction with diborane can produce the corresponding hydroxylamine, while certain metal salts like tin(II) chloride or chromium(II) chloride can lead to the formation of oximes. wikipedia.org
Table 1: Reagents for the Reduction of the Nitro Group
| Reagent/Catalyst | Product | Notes |
|---|---|---|
| H₂, Pd/C | Primary Amine | Common and efficient method for both aliphatic and aromatic nitro groups. commonorganicchemistry.com |
| H₂, Raney Nickel | Primary Amine | Often used when dehalogenation of aromatic halides is a concern. commonorganicchemistry.com |
| H₂, PtO₂ | Primary Amine | Effective catalytic hydrogenation method. wikipedia.org |
| LiAlH₄ | Primary Amine | Powerful reducing agent for aliphatic nitro compounds. nih.gov |
| Fe, Acetic Acid | Primary Amine | Mild reduction method. |
| Zn, Acetic Acid | Primary Amine | Mild reduction method. commonorganicchemistry.com |
| Diborane | Hydroxylamine | Can selectively produce the hydroxylamine. wikipedia.org |
| SnCl₂ or CrCl₂ | Oxime | Can be used to form the corresponding oxime. wikipedia.org |
Derivatization and Further Functionalization of the Nitroalkyl Chain
The carbon atom adjacent to the nitro group in nitroalkanes is acidic due to the strong electron-withdrawing nature of the nitro group. nih.gov This acidity allows for the deprotonation of the α-carbon to form a nitronate anion, which is a key intermediate in several carbon-carbon bond-forming reactions.
The nitronate anion can act as a nucleophile in reactions such as the Henry reaction (nitroaldol reaction) with aldehydes, the Michael addition to α,β-unsaturated carbonyl compounds, and the Mannich reaction with imines. nih.gov These reactions provide powerful methods for extending the carbon chain and introducing further functionality to the molecule. For instance, a Henry reaction would yield a β-nitro alcohol, which can be further transformed.
Table 2: Derivatization Reactions of the Nitroalkyl Chain
| Reaction | Reactant | Product |
|---|---|---|
| Henry Reaction | Aldehyde | β-Nitro Alcohol |
| Michael Addition | α,β-Unsaturated Carbonyl | γ-Nitro Ketone/Ester |
| Mannich Reaction | Imine | β-Nitro Amine |
Reactivity of the 1,3-Dioxolane (B20135) Ring
The 1,3-dioxolane ring in this compound serves as a cyclic acetal (B89532). Its primary chemical characteristic is its function as a protecting group for a carbonyl compound, in this case, a ketone (acetone, from which the "2-Methyl" part is derived). The stability and cleavage of this ring are highly dependent on the pH of the reaction medium.
Hydrolysis and Deprotection Strategies to Regenerate Carbonyl Functionality
The 1,3-dioxolane ring is stable under basic and neutral conditions but is susceptible to hydrolysis under acidic conditions. organic-chemistry.org This acid-catalyzed hydrolysis regenerates the original carbonyl compound and the diol (ethylene glycol). The mechanism involves protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized carbocation, which is then attacked by water.
A variety of acidic catalysts can be employed for the deprotection, ranging from dilute aqueous mineral acids (e.g., HCl, H₂SO₄) to Lewis acids in the presence of a water source. The choice of acid and reaction conditions can be tuned to be compatible with other functional groups in the molecule. For instance, if sensitive functional groups are present, milder acidic conditions or alternative deprotection methods might be necessary.
Table 3: Deprotection Methods for the 1,3-Dioxolane Ring
| Reagent/Conditions | Notes |
|---|---|
| Aqueous Acid (e.g., HCl, H₂SO₄) | Standard method for acetal hydrolysis. organic-chemistry.org |
| Acetic Acid/Water | Milder acidic conditions. |
| p-Toluenesulfonic acid in Acetone/Water | Commonly used for transacetalization. |
| Lewis Acids (e.g., FeCl₃, TMSI) | Can be effective under specific conditions. |
| Ceric Ammonium Nitrate (CAN) | Oxidative deprotection. |
Stability under Various Acidic and Basic Conditions
The 1,3-dioxolane ring is generally stable to a wide range of reagents, particularly under basic and nucleophilic conditions. It is resistant to organometallic reagents (e.g., Grignard reagents, organolithiums), metal hydrides (e.g., LiAlH₄, NaBH₄), and saponification conditions. This stability is a key attribute of its use as a protecting group.
However, as mentioned, the ring is labile to acidic conditions. The rate of hydrolysis is dependent on the strength of the acid and the reaction temperature. Strong acidic conditions used for some transformations of the nitro group (e.g., reduction with Sn/HCl) could potentially lead to the cleavage of the dioxolane ring. Therefore, careful selection of reaction conditions is crucial to ensure the desired selectivity.
Ring-Opening and Rearrangement Pathways
Under certain conditions, the 1,3-dioxolane ring can undergo reactions other than simple hydrolysis. For example, treatment with strong Lewis acids in the absence of water can lead to ring-opening to form β-hydroxy ethers. Rearrangement reactions are less common for simple 1,3-dioxolanes but can be induced in more complex systems or under specific catalytic conditions. For this compound, such pathways are not expected to be significant under standard synthetic transformations.
Participation in Key Organic Reactions
The unique arrangement of functional groups in this compound allows for a diverse range of chemical transformations. The reactivity can be broadly categorized into reactions involving the dioxolane moiety and those centered on the nitroalkyl chain.
The 1,3-dioxolane ring is a cyclic acetal, which is generally stable under neutral and basic conditions but susceptible to hydrolysis under acidic conditions to reveal the parent carbonyl compound. While direct nucleophilic attack on the intact dioxolane ring is not typical, the reactivity of the nitropropyl side chain can be exploited for nucleophilic transformations.
The nitro group is a strong electron-withdrawing group, which acidifies the α-protons on the carbon atom to which it is attached. However, in this compound, the nitro group is at the end of a propyl chain, making the protons on the carbon adjacent to the nitro group (the α-carbon of the nitroalkane) susceptible to deprotonation by a base. This generates a nitronate anion, a potent nucleophile.
This nucleophilic nitronate can then participate in various addition reactions. For instance, it can undergo Michael additions to α,β-unsaturated carbonyl compounds. Furthermore, the nitro group itself can be a target for nucleophilic substitution reactions under specific conditions, although this is less common than reactions involving the α-carbon.
A related compound, 2-methyl-2-(3-bromopropyl)-1,3-dioxolane, is utilized in alkylating various nucleophiles to attach a 4-ketopentyl group chemicalbook.com. This suggests that the nitro group in this compound could potentially be replaced by other nucleophiles, although this would likely require activation or specific reaction conditions.
| Reaction Type | Reactant | Product Type | Conditions |
| Michael Addition | α,β-Unsaturated Ketone | Functionalized Nitroalkane | Basic |
| Aldol-type Reaction | Aldehyde/Ketone | β-Nitro Alcohol | Basic |
This table represents plausible reactions based on the general reactivity of nitroalkanes.
The presence of both a protected ketone and a nitroalkane functionality within the same molecule provides opportunities for intramolecular cyclization and annulation reactions to form various heterocyclic structures. Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool in organic synthesis.
Nitroalkenes, which can be formed from nitroalkanes, are known to participate in [3+2]-annulation reactions with 1,3-dipoles to generate five-membered aromatic heterocycles chim.it. It is conceivable that this compound could be converted to the corresponding nitroalkene and then utilized in such annulation strategies.
Furthermore, the nitronate anion generated from this compound can act as a nucleophile in intramolecular reactions. For instance, if a suitable electrophilic site is introduced elsewhere in the molecule, an intramolecular cyclization could occur. A common strategy involves the reduction of the nitro group to an amine, which can then participate in intramolecular condensation or cyclization reactions.
Another possibility involves the Nef reaction, where the nitronate salt is hydrolyzed under acidic conditions to yield a ketone. If the dioxolane protecting group is removed, this could lead to a 1,5-dicarbonyl compound, a versatile precursor for various cyclization and annulation reactions, including the Robinson annulation.
| Reaction Type | Key Intermediate | Product Ring System |
| [3+2] Annulation | Nitroalkene | Five-membered heterocycle |
| Intramolecular Aldol (B89426) | Dicarbonyl compound | Six-membered ring |
| Intramolecular Michael Addition | Unsaturated nitro-compound | Cyclic nitro compound |
This table outlines potential cyclization and annulation pathways based on the functional groups present in the molecule.
Advanced Spectroscopic and Chromatographic Methodologies for Analysis and Elucidation
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-Methyl-2-(3-nitropropyl)-1,3-dioxolane, ¹H and ¹³C NMR would provide critical information. The ¹H NMR spectrum would be expected to show distinct signals for the methyl group, the propyl chain protons, and the dioxolane ring protons, with chemical shifts and coupling patterns indicative of their chemical environments. The ¹³C NMR spectrum would complement this by providing the number of unique carbon atoms and their hybridization states.
Stereochemical Assignment through 2D NMR Techniques
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment of all proton and carbon signals. These techniques reveal connectivity between atoms, which is crucial for confirming the molecular structure. However, no such 2D NMR studies for this compound have been reported.
Mechanistic Probes using Isotopic Labeling and NMR
Isotopic labeling, where specific atoms in the molecule are replaced with their isotopes (e.g., ²H, ¹³C, ¹⁵N), is a powerful tool for studying reaction mechanisms and molecular dynamics. NMR analysis of isotopically labeled this compound could provide insights into its formation or subsequent reactions. No literature on the synthesis or analysis of isotopically labeled versions of this compound was found.
Mass Spectrometry for Structural Confirmation and Reaction Monitoring
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the cleavage of the nitropropyl side chain and the dioxolane ring.
Fragmentation Analysis in Complex Reaction Mixtures
In the context of reaction monitoring, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would allow for the identification of this compound and any intermediates or byproducts in a reaction mixture. Detailed fragmentation analysis would be key to identifying these species. Without experimental data, a specific fragmentation pathway cannot be described.
Infrared and Raman Spectroscopy for Functional Group Analysis in Transformations
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the nitro group (NO₂), C-N bonds, C-O bonds of the dioxolane ring, and C-H bonds of the alkyl groups. These techniques would be particularly useful for monitoring chemical transformations involving these functional groups. No such spectra for this compound are publicly available.
Chromatographic Techniques for Purity Assessment and Isolation of Intermediates
Chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are essential for assessing the purity of this compound and for isolating it or its reaction intermediates. The choice of chromatographic conditions (e.g., column, mobile phase, detector) would depend on the compound's properties. No specific methods for the chromatographic analysis or purification of this compound have been documented in the available literature.
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Progress Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for the qualitative and quantitative analysis of volatile and semi-volatile compounds. wikipedia.org It is particularly well-suited for monitoring the synthesis of this compound by separating the components of a reaction mixture in the gas phase followed by their detection and identification by mass spectrometry. researchgate.net This technique allows chemists to track the consumption of reactants and the formation of the desired product and any byproducts in real-time or through periodic sampling.
The successful application of GC-MS for reaction monitoring hinges on the development of a robust method that ensures the thermal stability of the analyte or its suitable derivatization. For nitroalkanes, GC-MS analysis can sometimes be challenging due to potential thermal degradation in the high temperatures of the injection port and column. wikipedia.org However, with careful optimization of parameters, it provides invaluable insights into reaction kinetics and yield.
Detailed Research Findings:
In a typical synthetic process for this compound, aliquots can be withdrawn from the reaction mixture at specific time intervals. These samples are then quenched and extracted with a suitable organic solvent before being injected into the GC-MS system. The resulting chromatogram will show distinct peaks corresponding to the starting materials, the intermediate products, the final product, and any impurities. The mass spectrometer provides mass-to-charge ratios (m/z) and fragmentation patterns for the compounds eluting from the GC column, which act as a "molecular fingerprint" for definitive identification.
By comparing the peak areas of the reactants and the product over time, a reaction profile can be constructed. This information is crucial for optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize the yield and purity of this compound. The use of an internal standard can further enhance the quantitative accuracy of the analysis.
| Parameter | Value |
| Column Type | DB-5ms (5% Phenyl-methylpolysiloxane) |
| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Splitless mode) |
| Oven Temperature Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
This interactive data table presents a generalized set of GC-MS parameters that could be adapted for the analysis of this compound based on standard methods for similar nitroalkane compounds.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of non-volatile or thermally sensitive compounds. cdc.gov For a compound like this compound, HPLC offers a gentle analytical approach that avoids the high temperatures associated with GC, thereby preventing potential degradation. epa.gov This method is particularly useful for purity assessment and the precise quantification of the final product.
Reversed-phase HPLC is a commonly employed mode for the analysis of moderately polar organic molecules like nitro compounds. spiedigitallibrary.orgresearchgate.net In this setup, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.
Detailed Research Findings:
For the separation and quantification of this compound, a C18 column is often a suitable choice for the stationary phase. epa.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation of the target compound from any impurities.
Detection is commonly performed using an ultraviolet (UV) detector, as the nitro group in the molecule provides a chromophore that absorbs UV light at a specific wavelength. researchgate.net For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure standard of this compound and plotting the detector response (peak area) against the concentration. The concentration of the compound in an unknown sample can then be determined by interpolating its peak area on this curve. This approach is essential for final product quality control and for stability studies.
| Parameter | Value |
| Column Type | C18 Reversed-Phase |
| Column Dimensions | 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 210 nm |
| Run Time | 15 minutes |
This interactive data table outlines a representative set of HPLC conditions for the analysis of this compound, based on established methods for the separation of nitro compounds.
Computational and Theoretical Investigations of 2 Methyl 2 3 Nitropropyl 1,3 Dioxolane
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic structure and stability of molecules like 2-Methyl-2-(3-nitropropyl)-1,3-dioxolane. saudijournals.commdpi.com DFT calculations allow for the determination of various electronic properties that govern the molecule's reactivity and stability.
Researchers typically employ hybrid functionals, such as B3LYP or M06-2X, in conjunction with a suitable basis set, like 6-311+G(d,p), to perform geometry optimizations and frequency calculations. researchgate.netresearchgate.net These calculations yield the optimized molecular geometry, corresponding to the lowest energy structure on the potential energy surface. From this, key electronic properties can be derived, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A larger gap generally implies higher stability and lower reactivity. researchgate.net
Furthermore, DFT can be used to calculate other important electronic descriptors. The molecular electrostatic potential (MESP) surface, for instance, provides a visual representation of the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites that are susceptible to attack. dntb.gov.ua Natural Bond Orbital (NBO) analysis can also be performed to understand charge delocalization and intramolecular interactions. aksaray.edu.tr
To illustrate the type of data obtained from such studies, a hypothetical data table for this compound, based on typical DFT calculations for similar nitro compounds, is presented below.
Table 1: Calculated Electronic Properties of this compound using DFT Hypothetical data based on typical computational chemistry results for similar molecules.
| Property | Value |
| HOMO Energy | -7.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 3.5 D |
| Total Energy | -650.123 Hartrees |
Mechanistic Insights into Synthesis and Reaction Pathways through Computational Modeling
Computational modeling is instrumental in elucidating the intricate mechanisms of chemical reactions, including the synthesis and subsequent transformations of this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways. mdpi.com
For the synthesis of this compound, which could involve the reaction of a precursor ketone with a nitro-functionalized diol, computational modeling can be used to explore the reaction mechanism. This involves locating the transition state structure for the key bond-forming steps and calculating the activation energy. The activation energy provides a quantitative measure of the kinetic feasibility of the reaction.
Similarly, the decomposition pathways of nitro compounds can be investigated. For example, in a study on the thermal decomposition of 5-nitro-5-R-1,3-dioxane compounds, computational methods were used to propose and evaluate different reaction mechanisms. researchgate.netscispace.com These studies often involve calculating the Gibbs free energy of activation to determine the most likely decomposition route. chemrxiv.org
The following table provides a hypothetical example of the kind of data that could be generated from a computational study of a reaction involving this compound.
Table 2: Calculated Activation Energies for a Hypothetical Reaction of this compound Hypothetical data based on computational studies of related compounds.
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |
| Pathway A | TS1 | 25.3 |
| Pathway B | TS2 | 32.1 |
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule is not static; it can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformers of a molecule and to understand the energy barriers that separate them. This is crucial as the conformation can significantly influence the molecule's physical properties and biological activity.
For this compound, a systematic conformational search can be performed using computational methods. This involves rotating the flexible dihedral angles within the molecule and calculating the energy of each resulting conformation. The results of this search can be visualized as a potential energy landscape, where the valleys represent stable conformers and the peaks represent the transition states between them. nih.gov
Studies on similar flexible molecules have shown that even small energy differences between conformers can lead to significant differences in their populations at equilibrium. nih.gov The relative energies of the conformers can be used to calculate their Boltzmann distribution at a given temperature, providing insight into the predominant shapes the molecule will adopt.
A hypothetical energy landscape for this compound might reveal several low-energy conformers. The table below illustrates the kind of data that would be obtained from such an analysis.
Table 3: Relative Energies of Hypothetical Conformers of this compound Hypothetical data based on conformational analyses of similar molecules.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°C-C-C-N) |
| 1 (Global Minimum) | 0.00 | 178.5 |
| 2 | 1.25 | -65.2 |
| 3 | 2.50 | 68.9 |
Strategic Applications As a Key Intermediate in Complex Molecule Synthesis
Employment as a C4 Bifunctional Annelating Reagent
One of the most significant applications of 2-Methyl-2-(3-nitropropyl)-1,3-dioxolane is its use as a four-carbon (C4) bifunctional annelating reagent. unt.edu In this role, it provides a pre-packaged four-carbon chain with distinct reactivity at each end. The nitro group allows for the formation of a nucleophilic nitronate anion under basic conditions, which can participate in carbon-carbon bond-forming reactions. The dioxolane group, on the other hand, protects a latent carbonyl functionality, which can be revealed later in the synthetic sequence for further transformations. This dual functionality is expertly exploited in annulation reactions, where it facilitates the construction of a new six-membered ring onto an existing molecular framework. unt.edu
Enantioselective Synthesis of Hexahydronaphthalene (B12109599) Nuclei
A notable application of this C4 annelating agent is in the enantioselective synthesis of the hexahydronaphthalene nucleus, which forms the core structure of many biologically active molecules, including the statin family of cholesterol-lowering drugs. unt.edu In a key example, the synthesis of the hexahydronaphthalene core of (-)-Compactin utilizes this compound to build a second six-membered ring onto a chiral cyclohexanone (B45756) precursor. unt.edunih.gov
The key steps in this annulation process are outlined below:
Michael Addition: The nitronate anion, generated from this compound with a base, acts as a soft nucleophile and adds to an α,β-unsaturated ketone (a cyclohexenone derivative) in a conjugate addition reaction. This step forges the first carbon-carbon bond of the new ring.
Intramolecular Aldol (B89426) Cyclization: Following the Michael addition, the newly introduced side chain contains the nitro group and the protected carbonyl. The latent carbonyl is deprotected, and conditions are applied to induce an intramolecular aldol condensation, which closes the six-membered ring.
Functional Group Manipulation: The resulting bicyclic system, now containing the hexahydronaphthalene skeleton, undergoes further transformations. The nitro group is a versatile handle that can be converted into other functional groups, such as a ketone via the Nef reaction, or eliminated to introduce a double bond, to complete the synthesis of the target molecule. unt.edu
This strategic use of a bifunctional reagent provides an efficient and stereocontrolled route to complex bicyclic systems.
Construction of Polycyclic Scaffolds in Natural Product Synthesis
The construction of polycyclic scaffolds is a central challenge in the total synthesis of natural products. unt.eduumich.edu The annulation strategy employing this compound is a powerful tool for this purpose, as demonstrated by its role in synthesizing the core of Compactin. unt.edunih.gov Natural products often feature intricate, fused ring systems that are responsible for their biological activity. umich.edu
The synthesis of the Compactin nucleus serves as a compelling case study for building such a scaffold. unt.edu The process begins with a highly functionalized, chiral single-ring system and uses the C4 annelating reagent to append a second ring with high stereocontrol, directly forming the decalin-type (hexahydronaphthalene) structure. This approach highlights the efficiency of using complex building blocks that introduce multiple carbons and functional handles in a single, well-defined sequence of reactions, a key principle in modern synthetic strategy.
Precursor for Advanced Pharmaceutical Intermediates
The utility of this compound extends to its role as a precursor for intermediates in the synthesis of significant pharmaceutical agents. Its ability to deliver a functionalized carbon skeleton makes it an important component in multistep syntheses of complex drug molecules.
Role in the Synthesis of Compactin and Related Statins
Compactin (also known as Mevastatin) was one of the first discovered statins, a class of drugs that inhibit the enzyme HMG-CoA reductase and are widely used to lower cholesterol. nih.govnih.gov The total synthesis of Compactin and its analogues is a significant endeavor in medicinal chemistry, and this compound has played a crucial part in an enantioselective approach to its hexahydronaphthalene core. unt.edunih.gov
As detailed previously, the reagent is used to construct the second ring of the molecule's core. unt.edu The successful application of this intermediate in a formal total synthesis of Compactin underscores its value. nih.gov The functionality embedded within the reagent—the nitro group and the protected carbonyl—allows for the precise installation of the necessary chemical features required for the final drug molecule. unt.edu
| Intermediate/Reagent | Role in Synthesis | Key Transformation |
| This compound | C4 Bifunctional Annelating Reagent | Michael Addition / Annulation |
| Chiral Cyclohexenone Derivative | Starting Material (First Ring) | Michael Acceptor |
| Hexahydronaphthalenone | Key Intermediate | Formed via annulation |
| (-)-Compactin | Target Molecule | HMG-CoA Reductase Inhibitor |
Contribution to the Synthesis of RORγt Inverse Agonists
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in various autoimmune diseases. nih.gov As such, RORγt has become a significant target for the development of new therapeutics, with inverse agonists being a major focus of research. nih.govresearchgate.net These molecules work by suppressing the receptor's basal activity. While various molecular scaffolds have been successfully developed as RORγt inverse agonists, including quinolines, biaryl amides, and quinazolinediones, a direct synthetic contribution from this compound has not been documented in the reviewed scientific literature. nih.govresearchgate.netorganic-chemistry.org
Development of Novel Synthetic Methodologies Utilizing Dioxolane-Protected Nitroalkanes
The use of this compound is part of a broader synthetic strategy that leverages the unique and complementary reactivity of nitroalkanes and carbonyl-protecting groups. This approach has led to the development of novel methodologies for constructing complex molecules.
The core of this methodology relies on the following principles:
Dioxolane as a Protecting Group: The 1,3-dioxolane (B20135) is a robust protecting group for ketones and aldehydes, stable to a wide range of nucleophilic and basic conditions. This allows for chemical transformations to be carried out on other parts of the molecule, such as the nitroalkane terminus, without affecting the latent carbonyl. The deprotection is typically achieved under acidic conditions.
Nitroalkanes as Versatile Intermediates: Aliphatic nitro compounds are exceptionally useful in synthesis. The α-protons are acidic, allowing for the easy formation of nitronate anions under basic conditions. These anions are excellent nucleophiles for C-C bond formation, participating in reactions like Michael additions and Henry (nitro-aldol) reactions. Furthermore, the nitro group itself can be converted into a wide array of other functional groups, including amines (by reduction) or carbonyls (via the Nef reaction), making it a "synthetic chameleon."
The combination of these two functionalities in a single molecule like this compound creates a powerful bifunctional building block. This allows for synthetic sequences where a nucleophilic addition is followed by a ring closure or other transformation involving the now-deprotected carbonyl, providing a streamlined route to complex cyclic and polycyclic systems.
Future Research Directions and Unexplored Avenues
Innovations in Catalytic Asymmetric Synthesis Utilizing the Compound
The synthesis of enantiomerically enriched molecules is a cornerstone of modern organic chemistry and pharmaceutical development. While the parent compound 2-Methyl-2-(3-nitropropyl)-1,3-dioxolane is achiral, its derivatives offer significant opportunities for asymmetric synthesis. Future research will likely focus on developing catalytic asymmetric methods to introduce chirality, thereby accessing a library of valuable chiral building blocks.
A primary avenue of exploration involves the asymmetric conjugate addition of the nitronate ion derived from this compound to various Michael acceptors. nih.govmdpi.com The development of novel chiral organocatalysts or transition-metal complexes could facilitate the highly enantioselective formation of new carbon-carbon bonds. nih.gov For instance, the reaction with α,β-unsaturated aldehydes, ketones, or esters would yield functionalized adducts with at least one new stereocenter.
Another promising area is the catalytic asymmetric Henry (nitroaldol) reaction. nih.govmdpi.com Reacting the compound's nitronate anion with a range of aldehydes under the influence of a chiral catalyst could produce β-nitro alcohols with high diastereoselectivity and enantioselectivity. These products are valuable intermediates, as the nitro and hydroxyl groups can be further manipulated into other functional groups. scispace.com Similarly, the asymmetric nitro-Mannich reaction with imines could provide access to chiral β-nitroamines, which are precursors to optically active 1,2-diamines. nih.govmdpi.com
The development of these asymmetric transformations would be greatly enhanced by theoretical calculations to understand reaction pathways and catalyst-substrate interactions, aiding in the rational design of more efficient and selective catalysts. rsc.org
Table 1: Potential Asymmetric Reactions and Catalysts
| Reaction Type | Potential Electrophile | Catalyst Class | Potential Chiral Product |
|---|---|---|---|
| Conjugate Addition | α,β-Unsaturated Ketones | Chiral Amines, Squaramides, Phase-Transfer Catalysts | Chiral γ-nitro ketones |
| Henry Reaction | Aromatic/Aliphatic Aldehydes | Chiral Metal Complexes (e.g., Cu, Zn), Guanidines | Chiral β-nitro alcohols |
Integration into Continuous Flow Chemistry and Microreactor Systems
The synthesis and transformation of nitroalkanes can present safety and scalability challenges, particularly in exothermic reactions or when using hazardous reagents. cardiff.ac.uk Continuous flow chemistry and microreactor systems offer significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, improved reproducibility, and easier scalability. researchgate.netmdpi.com
Future research should explore the adaptation of the synthesis of this compound and its subsequent reactions into continuous flow setups. The use of packed-bed reactors with immobilized catalysts or reagents could streamline purification and enable catalyst recycling, aligning with green chemistry principles. researchgate.netresearchgate.net For example, the reduction of the nitro group, a common transformation, could be performed more safely and efficiently in a flow reactor using heterogeneous catalysts like Pd/C with a continuous hydrogen supply, minimizing the risks associated with handling pyrophoric catalysts and pressurized hydrogen in large batch reactors. cardiff.ac.uknih.gov
Table 2: Advantages of Flow Chemistry for Dioxolane-Protected Nitroalkanes
| Feature | Advantage | Relevance to this compound |
|---|---|---|
| Enhanced Heat Transfer | Improved safety for exothermic reactions (e.g., nitration, reduction). researchgate.net | Safely control temperature during nitro group transformations. |
| Precise Residence Time Control | Increased selectivity and yield, suppression of byproducts. researchgate.net | Minimize decomposition of sensitive intermediates. |
| High Surface-to-Volume Ratio | Efficient mixing and mass transfer. mdpi.com | Improve reaction rates and consistency. |
| Scalability | Safer and more straightforward scale-up from lab to production. nih.gov | Facilitate the production of larger quantities for further studies. |
Exploration of Novel Functional Group Interconversions and Derivatizations
The nitro group is one of the most versatile functional groups in organic synthesis, capable of being transformed into a wide array of other functionalities. nih.govscispace.com While reduction to an amine is a fundamental transformation, many other interconversions involving the protected nitroalkane remain unexplored. mdpi.com
Future work should investigate novel derivatizations, such as:
The Nef Reaction: Conversion of the primary nitro group into a ketone under oxidative or reductive conditions would unmask a protected γ-keto aldehyde, a highly valuable bifunctional synthetic intermediate. nih.gov
Denitration Reactions: The nitro group can act as a good leaving group, enabling the formation of carbon-carbon double bonds through HNO₂ elimination. nih.govmdpi.com This could be exploited to synthesize unsaturated dioxolane derivatives.
Conversion to Oximes and Nitrile Oxides: The nitroalkane can be converted to the corresponding oxime, which can then be used in various reactions, including the Beckmann rearrangement or as a precursor to nitriles. mdpi.com Furthermore, dehydration of the primary nitroalkane could generate a nitrile oxide, a reactive 1,3-dipole for cycloaddition reactions to synthesize heterocyclic compounds. scispace.comsci-hub.se
α-Functionalization: The acidity of the α-protons allows for functionalization at the carbon bearing the nitro group. mdpi.com Reactions such as α-arylation using palladium catalysis could introduce aromatic moieties, significantly increasing molecular complexity. acs.org
Beyond the nitro group, the dioxolane moiety itself can be a target for derivatization. While typically used as a protecting group, its selective removal under acidic conditions is a key deprotection step. Research into milder or more selective deprotection methods, especially in the presence of other sensitive functional groups, would be beneficial.
Green Chemistry Approaches to the Synthesis and Transformations of Dioxolane-Protected Nitroalkanes
The principles of green chemistry aim to reduce the environmental impact of chemical processes. mdpi.com Applying these principles to the synthesis and use of this compound is a critical area for future research.
Key avenues for exploration include:
Greener Synthetic Routes: The development of synthetic pathways that utilize less hazardous reagents and solvents is paramount. For instance, exploring the oxidation of corresponding oximes or amines using green oxidants like hydrogen peroxide in the presence of reusable catalysts could provide a more sustainable alternative to traditional nitration methods. google.com
Use of Bio-based Solvents: The synthesis could be optimized to use solvents derived from renewable feedstocks. Interestingly, some 1,3-dioxolane (B20135) derivatives themselves are being investigated as green, bio-based solvents, which could lead to novel, self-solvent systems. rsc.org
Catalysis over Stoichiometric Reagents: Shifting from stoichiometric reagents to catalytic systems reduces waste and improves atom economy. mdpi.com This applies to all transformations, from the synthesis of the compound to its subsequent derivatizations. For example, using catalytic amounts of an acid for the dioxolane formation or employing catalytic reduction methods for the nitro group are preferable. acs.org
Energy Efficiency: Employing alternative energy sources such as microwave irradiation or ultrasonication can often reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.in Investigating these techniques for the synthesis and reactions of dioxolane-protected nitroalkanes could lead to more efficient and sustainable processes. rasayanjournal.co.in Solvent-free reaction conditions, where feasible, represent an ideal approach to minimizing waste. mdpi.com
By focusing on these areas, the chemical community can ensure that the utility of versatile building blocks like this compound is realized through processes that are not only chemically innovative but also environmentally responsible.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Methyl-2-(3-nitropropyl)-1,3-dioxolane, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via acid-catalyzed condensation of 3-nitropropanal with 2-methyl-1,3-diol derivatives. Optimization involves screening catalysts (e.g., p-toluenesulfonic acid) and solvents (e.g., toluene or THF) under reflux, with monitoring by TLC or GC-MS for intermediate formation. Crystallization from hexane or chloroform is recommended for purification .
- Key Variables : Temperature (80–120°C), stoichiometric ratios (1:1.2 aldehyde:diol), and catalyst loading (1–5 mol%).
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?
- Methodological Answer :
- NMR : Use -NMR to confirm the dioxolane ring protons (δ 4.0–5.0 ppm) and nitropropyl chain (δ 1.5–2.5 ppm for methyl groups). -NMR should show dioxolane carbons at 60–70 ppm and nitro group carbons at 70–80 ppm .
- IR : Validate the nitro group (asymmetric stretching at 1520–1560 cm) and dioxolane ether linkages (C–O–C stretching at 1120–1220 cm) .
Q. What are the stability considerations for this compound under varying pH and temperature?
- Methodological Answer : Conduct accelerated stability studies by storing the compound in buffers (pH 3–9) at 40–60°C for 14 days. Monitor degradation via HPLC and identify byproducts (e.g., nitro group reduction products). Use Arrhenius plots to extrapolate shelf-life under ambient conditions .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, reaction path sampling) guide the design of novel derivatives?
- Methodological Answer :
- DFT : Calculate thermodynamic stability of dioxolane conformers and nitro group orientation using Gaussian or ORCA. Focus on B3LYP/6-31G(d) basis sets for accuracy .
- Reaction Path Sampling : Apply tools like GRRM or AutoMeKin to predict intermediates in nitro group reduction or ring-opening reactions .
Q. What factorial design approaches are suitable for optimizing reaction yield and selectivity?
- Methodological Answer : Use a factorial design to test variables:
- Factors : Catalyst type, solvent polarity, reaction time.
- Response Surface : Yield (HPLC) and selectivity (GC-MS).
- Analysis : ANOVA to identify significant interactions (e.g., solvent-catalyst synergy) .
Q. How to reconcile contradictory spectroscopic data (e.g., unexpected -NMR splitting patterns)?
- Methodological Answer :
- Hypothesis Testing : Compare experimental data with simulated spectra (e.g., ACD/Labs or MestReNova) to rule out impurities.
- Dynamic Effects : Investigate restricted rotation in the nitropropyl chain using variable-temperature NMR .
Q. What reactor design principles apply to scaling up the synthesis of this compound?
- Methodological Answer :
- Batch vs. Flow : For exothermic nitro group reactions, use a continuous-flow reactor with inline IR monitoring to control heat dissipation.
- Mass Transfer : Optimize agitation speed (200–600 RPM) in stirred-tank reactors to avoid local hot spots .
Q. How can AI-driven platforms accelerate reaction optimization for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
